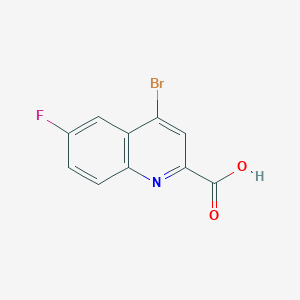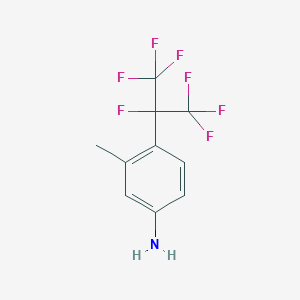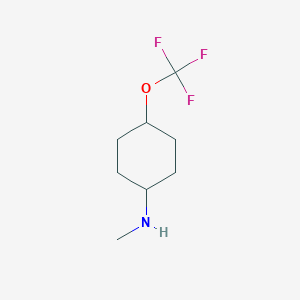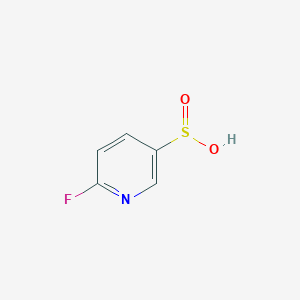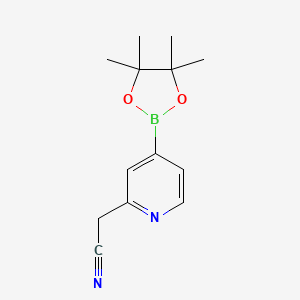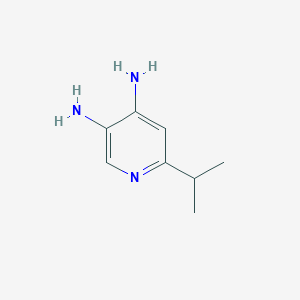
4-Bromo-2-(bromomethyl)pyridine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(bromomethyl)pyridine hydrobromide is a substituted pyridine compound. It is known for its reactivity and versatility in organic synthesis. This compound is often used as an intermediate in the preparation of various chemical products due to its bromomethyl group, which can undergo numerous chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-(bromomethyl)pyridine hydrobromide can be synthesized through the bromination of 4-pyridylmethanol using hydrobromic acid and a brominating agent such as sodium bromide. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(bromomethyl)pyridine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: The bromomethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 4-bromo-2-methylpyridine.
Scientific Research Applications
4-Bromo-2-(bromomethyl)pyridine hydrobromide is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-2-(bromomethyl)pyridine hydrobromide involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various substituted products. The compound can also participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)pyridine hydrobromide
- 4-(Chloromethyl)pyridine hydrochloride
- 3-(Iodomethyl)pyridine hydriodide
- 2-(Aminomethyl)benzoic acid hydrochloride
Uniqueness
4-Bromo-2-(bromomethyl)pyridine hydrobromide is unique due to its dual bromine substitution, which enhances its reactivity compared to similar compounds. This dual substitution allows for more diverse chemical transformations and applications in various fields of research and industry .
Properties
Molecular Formula |
C6H6Br3N |
|---|---|
Molecular Weight |
331.83 g/mol |
IUPAC Name |
4-bromo-2-(bromomethyl)pyridine;hydrobromide |
InChI |
InChI=1S/C6H5Br2N.BrH/c7-4-6-3-5(8)1-2-9-6;/h1-3H,4H2;1H |
InChI Key |
NVEHKCMXSBMSJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1Br)CBr.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


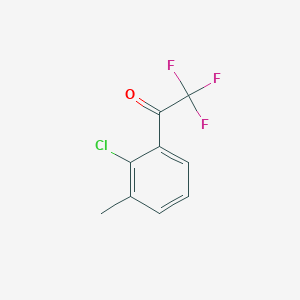
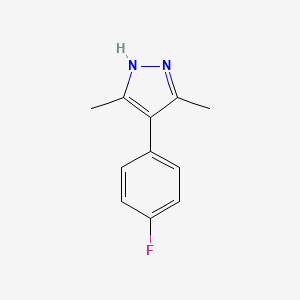


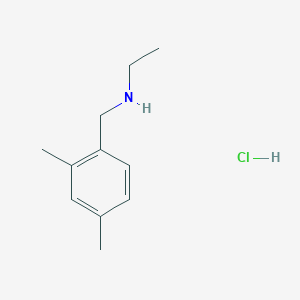
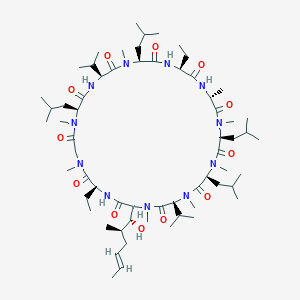
![8-chloro-2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12956123.png)
